

literature review on simeconazole fungicidal activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Simeconazole*

Cat. No.: *B123446*

[Get Quote](#)

Simeconazole Fungicidal Activity: A Technical Review

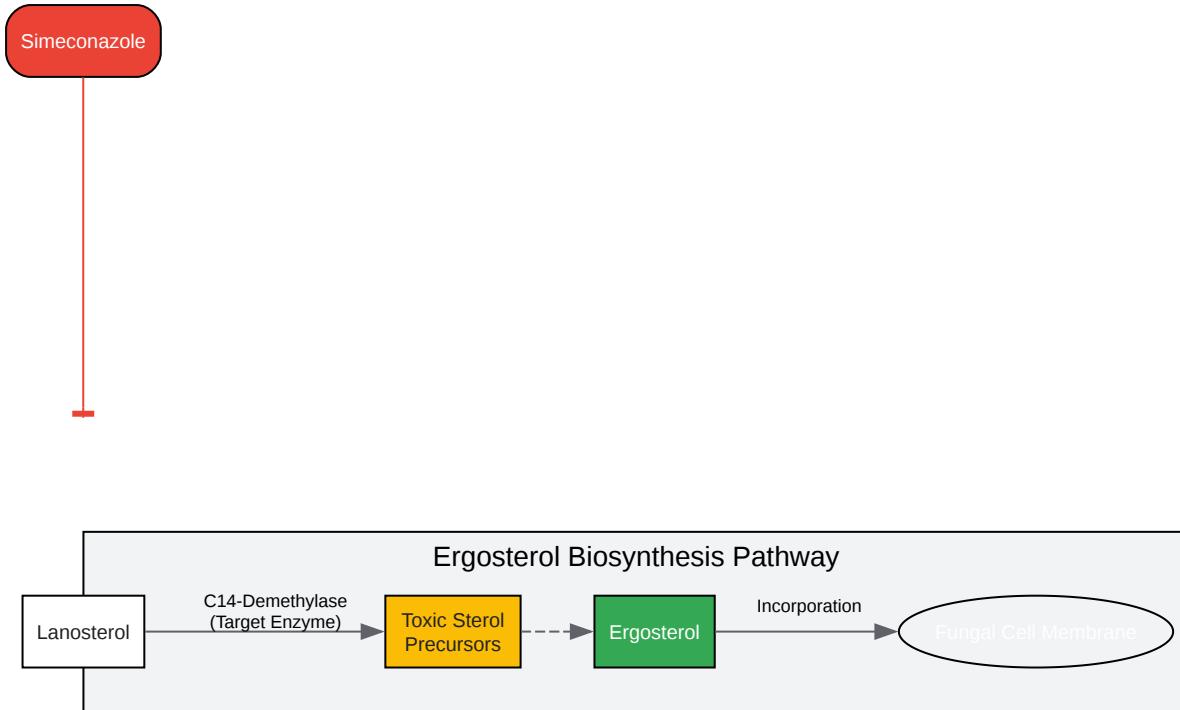
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the fungicidal activity of **simeconazole**, a triazole-based systemic fungicide. It details its mechanism of action, spectrum of activity, and the experimental protocols used for its evaluation, presenting available data for scientific and research applications.

Introduction to Simeconazole

Simeconazole, with the chemical formula (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, is a broad-spectrum fungicide belonging to the triazole chemical class.^[1] As a member of the sterol demethylation inhibitor (DMI) group, its primary mode of action is the disruption of fungal cell membrane synthesis.^[2] Developed by Sankyo Agro Co., Ltd., **simeconazole** has demonstrated high efficacy against a range of phytopathogenic fungi, particularly in the control of diseases on major crops like rice and barley.^{[2][3]}

A key structural feature of **simeconazole** is the trimethylsilyl group, which enhances the compound's lipophilicity and systemic properties, contributing to its excellent absorption and translocation within the plant.^[2] The molecule possesses a chiral center, and the commercial product is a racemate of its (R)- and (S)-enantiomers.^[2] **Simeconazole** is noted for its


prominent systemic, translaminar, and vapor-phase activity, which allows for curative action and protection of untreated plant tissues.^[4]

Mechanism of Action: Sterol Biosynthesis Inhibition

Simeconazole's fungicidal activity stems from its role as a sterol demethylation inhibitor (FRAC Group 3). It specifically targets and inhibits the C14-demethylase enzyme (cytochrome P450-dependent), which is essential for the biosynthesis of ergosterol.^[2] Ergosterol is the primary sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function.

The inhibition of C14-demethylase disrupts the ergosterol biosynthetic pathway, leading to a depletion of ergosterol and a corresponding accumulation of toxic methylated sterol precursors. This disruption severely compromises the fungal cell membrane's structural integrity and functionality, ultimately inhibiting fungal growth and development.

Mechanism of Action for Simeconazole

[Click to download full resolution via product page](#)

Simeconazole inhibits the C14-demethylase enzyme in the ergosterol pathway.

Fungicidal Activity and Efficacy

Simeconazole exhibits a broad antifungal spectrum. While comprehensive quantitative data from peer-reviewed literature is limited, likely due to the commercial and proprietary nature of such information, available studies and patent documents provide insight into its efficacy. It has shown excellent control of various fungal diseases, including powdery mildew and rice sheath blight.^{[3][4]}

Quantitative Efficacy Data

The following table summarizes the available quantitative data for **simeconazole**. It is important to note the scarcity of publicly accessible EC₅₀ (Effective Concentration to inhibit 50% of growth) and MIC (Minimum Inhibitory Concentration) values.

Fungal Species	Disease	Efficacy Value (mg/L)	Efficacy Type	Source
Peronophythora litchii	Cucumber Downy Mildew	6.08	EC ₅₀	[2]

Qualitative Efficacy Data

Qualitative descriptions from research highlight **simeconazole**'s strong performance against several key pathogens.

Fungal Species	Disease	Efficacy Description	Source
Blumeria graminis f. sp. hordei	Barley Powdery Mildew	Excellent curative and protective activity.	[4]
Sphaerotheca fuliginea	Cucumber Powdery Mildew	Excellent efficacy via translaminar activity.	[4]
Rhizoctonia solani	Rice Sheath Blight	High antifungal activity.	[5]
Gibberella fujikuroi	Rice Bakanae Disease	Effective as a seed treatment.	
Various pathogens	Powdery Mildew, Scab, Rust	Good control efficiency when combined with azoxystrobin.	[3]

Systemic and Physicochemical Properties

A distinguishing feature of **simeconazole** is its exceptional systemic activity in plants, which is superior to many other DMI fungicides.[4]

- Vapor-Phase Activity: **Simeconazole** can prevent infections on barley leaves from a distance, indicating prominent vapor-phase activity that allows it to protect untreated areas near the application site.[4]
- Translaminar Activity: When applied to one leaf surface, it effectively controls powdery mildew on the opposite surface of barley and cucumber leaves, demonstrating notable translaminar movement.[4]
- Root Uptake and Translocation: Following a soil drench application, **simeconazole** is rapidly absorbed by the roots and translocated throughout the plant, providing curative action against established infections.[4]
- Cuticular Permeability: The compound shows superior permeability through plant cuticular membranes compared to other DMIs, with about 20% penetration observed 22 hours after treatment on tomato fruits.[4]

Experimental Protocols for Efficacy Evaluation

The evaluation of **simeconazole**'s fungicidal activity follows standard methodologies for in vitro fungicide testing. A representative protocol for determining the EC₅₀ value using a mycelial growth inhibition assay is detailed below.

Protocol: Mycelial Growth Inhibition Assay

This protocol is designed to determine the concentration of **simeconazole** required to inhibit the mycelial growth of a target fungus by 50% (EC₅₀).

1. Materials and Reagents:

- Pure culture of the target fungus (e.g., *Rhizoctonia solani*).
- Potato Dextrose Agar (PDA) or other suitable growth medium.
- **Simeconazole** stock solution of known concentration (e.g., in acetone or DMSO).
- Sterile distilled water.
- Sterile Petri dishes (90 mm).

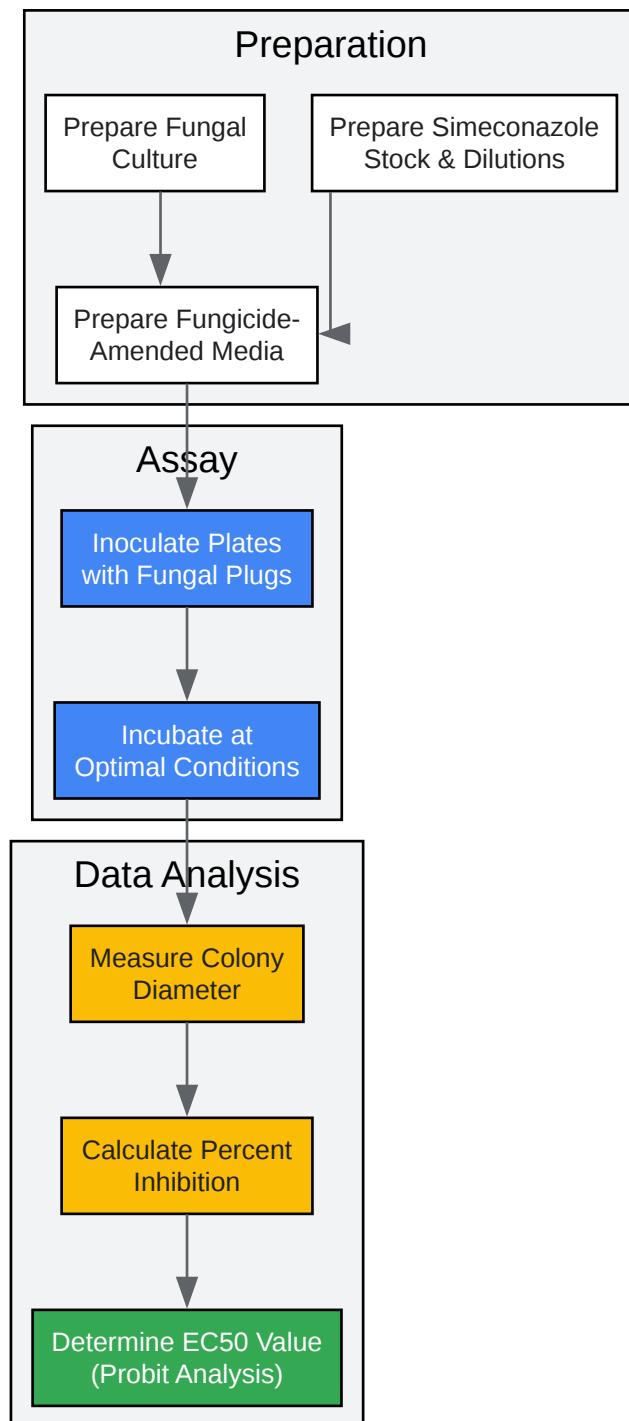
- Sterile cork borer (5 mm diameter).
- Incubator set to the optimal growth temperature for the fungus (e.g., 25±2°C).

2. Preparation of Fungicide-Amended Media:

- Prepare a serial dilution of the **simeconazole** stock solution.
- Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
- Add the required volume of each **simeconazole** dilution to separate flasks of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control medium with the solvent alone.
- Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

- From the margin of an actively growing fungal culture, take 5 mm mycelial discs using a sterile cork borer.
- Place one mycelial disc, mycelium-side down, in the center of each **simeconazole**-amended and control plate.
- Seal the plates with paraffin film and incubate them in the dark at the optimal temperature.


4. Data Collection and Analysis:

- Incubate the plates until the fungal colony in the control plate reaches the edge of the dish.
- Measure the colony diameter (in two perpendicular directions) for each plate and calculate the average.
- Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
 - Inhibition (%) = $[(C - T) / C] \times 100$

- Where: C is the average colony diameter of the control, and T is the average colony diameter of the treatment.
- Use probit analysis or log-dose regression to plot the inhibition percentage against the logarithm of the fungicide concentration to determine the EC₅₀ value.

The following diagram illustrates a generalized workflow for such in vitro screening.

General Workflow for In Vitro Fungicide Efficacy Testing

[Click to download full resolution via product page](#)

A typical workflow for assessing the in vitro efficacy of a fungicide.

Conclusion

Simeconazole is a potent DMI fungicide characterized by its strong systemic, translaminar, and vapor-phase activity. Its mechanism of action, the inhibition of ergosterol biosynthesis, makes it effective against a range of fungal pathogens, with demonstrated excellence in controlling diseases like powdery mildew and rice sheath blight. While detailed quantitative efficacy data across a broad spectrum of fungi is not widely available in public literature, the existing information confirms its high level of fungicidal activity. The established protocols for in vitro testing provide a reliable framework for further research into its specific activity against other pathogens of interest to the agricultural and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simeconazole | C14H20FN3OSi | CID 10085783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103081942A - Sterilizing composition containing pyraoxystrobin and simeconazole - Google Patents [patents.google.com]
- 3. CN103651536A - Insecticidal composition containing simeconazole and azoxystrobin and application thereof - Google Patents [patents.google.com]
- 4. Evaluation of the systemic activity of simeconazole in comparison with that of other DMI fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spacefrontiers.org [spacefrontiers.org]
- To cite this document: BenchChem. [literature review on simeconazole fungicidal activity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123446#literature-review-on-simeconazole-fungicidal-activity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com